Ethyl 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a chemical compound belonging to the class of tetrahydropyrimidines. Tetrahydropyrimidines are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties .
Preparation Methods
The synthesis of ethyl 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common method includes the reaction of ethyl acetoacetate with guanidine in the presence of a base, followed by cyclization to form the tetrahydropyrimidine ring . The reaction conditions often involve heating and the use of solvents such as ethanol or methanol. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Ethyl 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution are commonly used.
Major Products: The major products formed from these reactions include oxo derivatives, dihydropyrimidine derivatives, and substituted tetrahydropyrimidines.
Scientific Research Applications
Ethyl 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Its derivatives are being explored for their antiviral, anticancer, and antimicrobial properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells, indicating its anti-inflammatory properties . The compound also interacts with proteins involved in the endoplasmic reticulum stress pathway and apoptosis, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Ethyl 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds such as:
2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid: This compound is a potent substrate-inhibitor of the betaine/GABA transporter 1 (BGT1) and has similar neuroprotective properties.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Known for its biological activities, including antimicrobial and anticancer properties.
This compound stands out due to its unique combination of neuroprotective and anti-inflammatory properties, making it a valuable compound for further research and development .
Biological Activity
Ethyl 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylate (EATPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
EATPC is characterized by its unique bicyclic structure, featuring an ethyl ester at the 5-position and an amino group at the 2-position of the tetrahydropyrimidine ring. Its molecular formula is C7H13N3O2 with a molecular weight of approximately 171.20 g/mol .
Biological Activities
Research indicates that EATPC exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that EATPC has potential antimicrobial effects against various bacterial strains. For instance, it has been evaluated for its inhibitory effects on Mycobacterium tuberculosis, demonstrating significant activity with minimum inhibitory concentrations (MICs) in the range of 4 to 32 µg/mL .
- Antiviral Properties : EATPC has been investigated for its antiviral potential, particularly against viral infections where it may inhibit viral replication mechanisms.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, suggesting its potential as an anti-inflammatory agent .
- Enzyme Inhibition : EATPC acts as an enzyme inhibitor, interacting with specific biological macromolecules. This mechanism is crucial for its therapeutic applications, particularly in targeting metabolic pathways involved in disease processes .
Synthesis Methods
The synthesis of EATPC typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions. The reaction is often conducted in solvents like ethanol and can be optimized using catalysts to enhance yield and specificity .
Synthetic Route Overview
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | Ethyl acetoacetate + Urea | Reflux in ethanol | High |
2 | Purification via recrystallization | - | - |
Case Studies and Research Findings
- Antimicrobial Activity : A study focusing on EATPC's activity against Mycobacterium tuberculosis highlighted its potential as an anti-tubercular agent. The compound's interaction with bacterial enzymes was analyzed through molecular docking studies, revealing it binds effectively to critical targets within the bacterial metabolism .
- Anti-inflammatory Research : In a comparative study of pyrimidine derivatives, EATPC exhibited significant anti-inflammatory activity when tested against inflammatory models. The results indicated that modifications at specific positions on the pyrimidine ring could enhance its efficacy .
- Enzyme Inhibition Studies : Research into the inhibition of glyoxalase enzymes by EATPC showed that it could effectively hinder bacterial growth by disrupting metabolic pathways essential for survival. This finding supports the hypothesis that EATPC may serve as a lead compound for developing new antibacterial agents .
Properties
Molecular Formula |
C7H13N3O2 |
---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
ethyl 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H13N3O2/c1-2-12-6(11)5-3-9-7(8)10-4-5/h5H,2-4H2,1H3,(H3,8,9,10) |
InChI Key |
MOKJWPRBNIUMJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNC(=NC1)N |
Origin of Product |
United States |
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